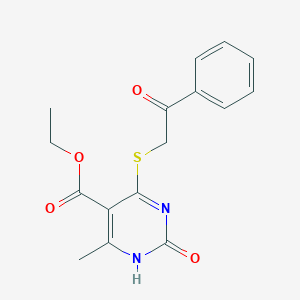

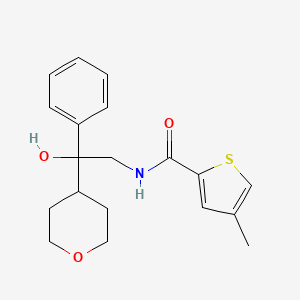

![molecular formula C10H5ClF3NO3S B2488683 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride CAS No. 2044871-72-7](/img/structure/B2488683.png)

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Palladium-Catalyzed Arylation

Zhang et al. (2011) described a palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides, including 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride. This process tolerates various functional groups, offering a practical alternative for synthesizing 2-aryl benzoxazoles (Zhang, Zhang, Liu, & Cheng, 2011).

Copper Catalyzed Cyclization

López et al. (2017) developed a synthetic pathway for 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, utilizing trifluoroacetimidoyl chlorides. This approach, involving a copper (II) catalyst, represents an important method in the development of antiviral and anticancer compounds (López, Gallagher, Gilliland, Ghiviriga, & Dolbier, 2017).

Heterocyclic Systems Synthesis

Kornienko et al. (2014) explored the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with amino-pyrazoles and triazoles, leading to the creation of new heterocyclic systems. This study highlights the role of such sulfonyl chlorides in synthesizing complex heterocycles (Kornienko, Pil'o, Kozachenko, Prokopenko, Rusanov, & Brovarets, 2014).

Anticancer Evaluation

Salinas-Torres et al. (2022) conducted a study on the synthesis, spectroscopic analysis, and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole. Their findings indicate moderate activity against various cancer cell lines, illustrating the potential medicinal applications of such compounds (Salinas-Torres, Portilla, Rojas, Becerra, & Castillo, 2022).

Optically Active Heterocyclic Polyimides

Mallakpour et al. (2001) reported the synthesis of new optically active heterocyclic polyimides using (-)-camphor sulfonic acid ester moieties. This research contributes to the development of new materials with potential applications in various industries (Mallakpour, Hajipour, & Roohipour-fard, 2001).

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is combustible, harmful if swallowed, toxic in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to handle such compounds with appropriate safety measures, including wearing protective gear and ensuring adequate ventilation .

Orientations Futures

The future directions for “3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride” and similar compounds could involve further exploration of their potential uses in various fields, including medicine, electronics, agrochemicals, and catalysis . The trifluoromethyl group, in particular, is a key functional group in many pharmaceutical and agrochemical compounds, suggesting potential for future research and development .

Propriétés

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO3S/c11-19(16,17)9-5-8(15-18-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMMSDSJNYQJDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

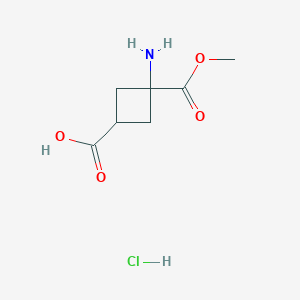

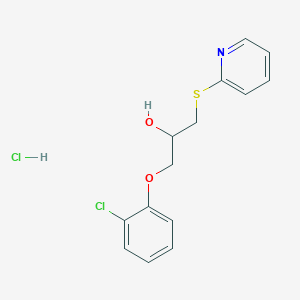

![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)

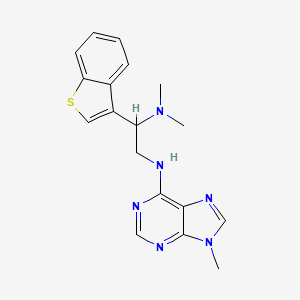

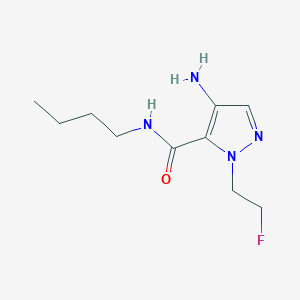

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)

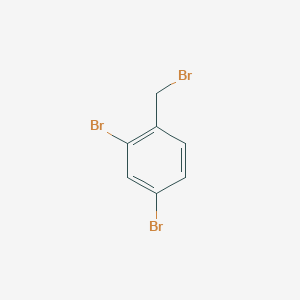

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2488606.png)

![1-(4-Tert-butylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2488609.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B2488610.png)

![Ethyl 5-(2-bromobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2488612.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2488622.png)